Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18616829
Molecular Formula: C11H13N3O4S
Molecular Weight: 283.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O4S |
|---|---|
| Molecular Weight | 283.31 g/mol |
| IUPAC Name | methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19) |
| Standard InChI Key | YARHMBACNONSIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC(=S)NC1=NC=C(C=C1)C(=O)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate belongs to the pyridine-carboxylate family, distinguished by a carbamothioylamino substituent at the 6-position and an ethoxycarbonyl group. Its systematic IUPAC name reflects this substitution pattern, while its SMILES notation (CCOC(=O)NC(=S)NC1N=CC(C(=O)OC)=CC=1) provides a precise atomic arrangement. The compound’s thiourea moiety enhances its capacity for hydrogen bonding and metal coordination, which is critical for biological interactions.
Crystallographic and Spectroscopic Data
Structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the pyridine ring protons resonate between δ 7.5–8.5 ppm, while the ethoxy group’s methyl protons appear at δ 1.2–1.4 ppm. Carbon-13 NMR further confirms the carbonyl (C=O) groups at δ 165–170 ppm and thiocarbonyl (C=S) at δ 180–185 ppm. Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 283.31, with key fragments arising from cleavage at the thiourea linkage.
Table 1: Key Spectroscopic Signatures
| Technique | Observed Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.2 (d, 1H), δ 7.6 (d, 1H) | Pyridine H-2 and H-4 |
| δ 4.1 (q, 2H), δ 1.3 (t, 3H) | Ethoxy group (-OCH₂CH₃) | |
| ¹³C NMR | δ 166.5 (C=O), δ 180.2 (C=S) | Carboxyl and thiocarbonyl |
| MS | m/z 283.31 [M]⁺, m/z 178.1 [C₆H₄N₂O₂S]⁺ | Molecular ion and fragmentation |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step protocol starting from ethyl 6-chloropyridine-3-carboxylate. Thiourea derivatives are introduced through nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). A representative synthesis involves:
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Chloride Displacement: Reaction of ethyl 6-chloropyridine-3-carboxylate with potassium thiocyanate yields the intermediate 6-isothiocyanatopyridine-3-carboxylate.
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Carbamothioylation: Treatment with ethyl carbamate in the presence of a base (e.g., triethylamine) forms the carbamothioylamino group.
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Esterification: Final methylation using methanol and catalytic sulfuric acid produces the methyl ester.
Reaction Optimization
Yield optimization (70–85%) requires strict control of reaction parameters:
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Temperature: 80–100°C for thiourea formation.
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Solvent: Dichloromethane or THF for intermediate steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate thiocyanate incorporation.
Table 2: Synthesis Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chloride Displacement | KSCN, DMF | 80°C, 6 h | 78 |
| Carbamothioylation | Ethyl carbamate, Et₃N | RT, 12 h | 82 |
| Esterification | MeOH, H₂SO₄ | Reflux, 4 h | 85 |
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 4-position, while the thiourea group acts as a nucleophile. Key reactions include:
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Acylation: Acetic anhydride reacts with the thiourea nitrogen to form acetylated derivatives.
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Coordination Chemistry: The sulfur and nitrogen atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.
Stability and Degradation
The compound is stable under inert atmospheres but hydrolyzes in acidic or basic conditions. Thiourea cleavage occurs at pH < 3 or pH > 10, yielding pyridine-3-carboxylate and ethyl carbamate fragments.
Applications in Medicinal Chemistry
Biological Activity
Preliminary studies suggest inhibitory activity against tyrosine kinases and bacterial efflux pumps, attributed to the thiourea moiety’s hydrogen-bonding capacity. Comparative analyses with analogous pyridine derivatives (e.g., methyl 6-aminopyridine-3-carboxylate) show enhanced bioactivity due to sulfur’s electronegativity .
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